molecular formula C5H7Cl2N3 B6600461 2-(2-azidoethyl)-1,1-dichlorocyclopropane CAS No. 1909308-72-0

2-(2-azidoethyl)-1,1-dichlorocyclopropane

Cat. No.: B6600461
CAS No.: 1909308-72-0
M. Wt: 180.03 g/mol
InChI Key: RJKXDQNRQGWWAO-UHFFFAOYSA-N
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Description

2-(2-Azidoethyl)-1,1-dichlorocyclopropane is an organic compound that features a cyclopropane ring substituted with two chlorine atoms and an azidoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-azidoethyl)-1,1-dichlorocyclopropane typically involves the reaction of 1,1-dichlorocyclopropane with 2-azidoethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the hydroxyl group with the azido group . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

This includes using larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency .

Scientific Research Applications

2-(2-Azidoethyl)-1,1-dichlorocyclopropane has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Azidoethyl)-1,1-dichlorocyclopropane is unique due to its combination of a cyclopropane ring and an azidoethyl group.

Properties

IUPAC Name

2-(2-azidoethyl)-1,1-dichlorocyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Cl2N3/c6-5(7)3-4(5)1-2-9-10-8/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKXDQNRQGWWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)CCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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